molecular formula C11H8N2O2S B1333568 4,5-Di-furan-2-yl-thiazol-2-ylamine CAS No. 722467-73-4

4,5-Di-furan-2-yl-thiazol-2-ylamine

Cat. No. B1333568
CAS RN: 722467-73-4
M. Wt: 232.26 g/mol
InChI Key: QEWXZBHBTDAGQC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 4,5-Di-furan-2-yl-thiazol-2-ylamine is C11H8N2O2S . It has a molecular weight of 232.26 g/mol .


Physical And Chemical Properties Analysis

4,5-Di-furan-2-yl-thiazol-2-ylamine is a solid at room temperature . Its molecular weight is 232.26 g/mol and its molecular formula is C11H8N2O2S .

Scientific Research Applications

Anticancer Properties

4,5-Di-furan-2-yl-thiazol-2-ylamine derivatives demonstrate significant potential in anticancer research. For instance, compounds with this backbone were found to exhibit moderate anticancer activity, particularly against breast cancer cell lines (Matiichuk et al., 2022). Additionally, various derivatives of this compound have been synthesized and evaluated for their anticancer properties, showing promising results against different cancer cell lines (Zaki, Al-Gendey, & Abdelhamid, 2018).

Antimicrobial Activity

The synthesis of compounds containing the 4,5-Di-furan-2-yl-thiazol-2-ylamine structure has also been explored for their antimicrobial potential. Some synthesized derivatives have shown promising results against various microorganisms, including bacteria and fungi (Abdelhamid et al., 2019).

Enzyme Inhibition

These compounds have been explored for their potential as enzyme inhibitors. Studies have shown that certain derivatives can inhibit enzymes like leukotriene B(4), which is significant in the context of diseases like cancer (Kuramoto et al., 2008).

properties

IUPAC Name

4,5-bis(furan-2-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2S/c12-11-13-9(7-3-1-5-14-7)10(16-11)8-4-2-6-15-8/h1-6H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWXZBHBTDAGQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(SC(=N2)N)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368621
Record name 4,5-Di-furan-2-yl-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Di-furan-2-yl-thiazol-2-ylamine

CAS RN

722467-73-4
Record name 4,5-Di-furan-2-yl-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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